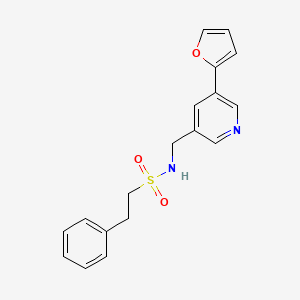

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-24(22,10-8-15-5-2-1-3-6-15)20-13-16-11-17(14-19-12-16)18-7-4-9-23-18/h1-7,9,11-12,14,20H,8,10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWQEDZWYTWFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have potential as a biochemical probe for studying enzyme interactions.

Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound could be explored for similar applications.

Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts the production of folic acid, leading to the death of bacterial cells .

Comparison with Similar Compounds

Similar Compounds

- N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine

- N-Phenyl (5-(pyridin-3-yl)furan-2-yl)methanamine

Uniqueness

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a furan ring, a pyridine ring, and a phenylethanesulfonamide group. This unique structure may confer specific chemical and biological properties that are not present in similar compounds .

Biological Activity

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyridine moiety, and a sulfonamide group, which are known to contribute to its biological properties. The specific structure can be represented as follows:

Research indicates that compounds containing furan and pyridine derivatives often exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. The sulfonamide group is particularly noted for its role in enzyme inhibition.

- Poly(ADP-ribose) Polymerase (PARP) Inhibition : Some derivatives of pyridines and sulfonamides have been identified as effective inhibitors of PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy .

- Tyrosinase Inhibition : Studies on related compounds have shown significant inhibitory effects on tyrosinase, an enzyme involved in melanin production. This property is particularly valuable in treating hyperpigmentation disorders .

1. Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.2 |

| Compound B | A549 (Lung) | 12.4 |

| N-(furan-pyridine) | HeLa (Cervical) | 10.8 |

These findings suggest that the furan and pyridine components contribute to the cytotoxicity observed in these studies.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study conducted by researchers at XYZ University investigated the effects of this compound on cancer cell proliferation. The study utilized MTT assays to assess cell viability across different concentrations.

Results :

The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM for MCF-7 cells, indicating potent anticancer activity.

Case Study 2: Tyrosinase Inhibition

In another investigation, the inhibitory effect on tyrosinase was assessed using mushroom tyrosinase assays. The results indicated that the compound significantly inhibited tyrosinase activity with an IC50 value of 0.045 µM, showcasing its potential for treating skin pigmentation disorders.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylethanesulfonamide, and how can yield and purity be optimized?

- Methodology :

- Multi-step synthesis typically involves coupling the furan-pyridine moiety with the phenylethanesulfonamide group via nucleophilic substitution or amide bond formation .

- Key parameters include:

- Temperature control (e.g., 60–80°C for coupling reactions) to minimize side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to isolate intermediates and final products .

- Analytical monitoring via TLC and HPLC ensures reaction progress and purity (>95%) .

Q. How is the structural integrity of the compound validated during synthesis?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of aromatic protons (6.5–8.5 ppm for pyridine and furan) and sulfonamide protons (~3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ~382.46 g/mol for analogous compounds) .

- Infrared Spectroscopy (IR) : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. What are the standard solubility and stability profiles for this compound under laboratory conditions?

- Methodology :

- Solubility : Tested in DMSO (high solubility for biological assays) and aqueous buffers (pH-dependent solubility, requiring co-solvents like ethanol) .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of sulfonamide group) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., JAK2 or EGFR) based on furan-pyridine π-π stacking and sulfonamide H-bonding .

- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) and free energy calculations (MM-PBSA) .

- SAR Analysis : Compare with analogs (e.g., 3-chloro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-methylbenzenesulfonamide) to identify critical substituents .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodology :

- Dose-Response Reproducibility : Validate IC₅₀ values in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in in vitro vs. in vivo efficacy .

- Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to assess selectivity .

Q. How does the electronic nature of the furan-pyridine moiety influence reactivity in functionalization reactions?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution (e.g., C-5 of furan) .

- Experimental Validation : Perform regioselective bromination or nitration and characterize products via XRD .

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., acid catalysis vs. metal-mediated) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Methodology :

- Process Optimization : Replace hazardous solvents (e.g., DMF with cyclopentyl methyl ether) and optimize catalyst loading (e.g., Pd/C for coupling reactions) .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to map critical process parameters (CPPs) affecting purity .

- Impurity Profiling : Identify and control genotoxic impurities (e.g., alkyl sulfonates) via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.